2-Methyl-1-benzofuran-5-ol
Overview
Description
“2-Methyl-1-benzofuran-5-ol” is a chemical compound with the molecular formula C9H8O2 . It belongs to the class of organic compounds known as benzofurans .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-benzofuran-5-ol” consists of a benzofuran ring with a methyl group attached to the 2-position and a hydroxyl group attached to the 5-position . The molecular weight of this compound is 148.159 Da .
Scientific Research Applications
I have conducted a thorough search for the scientific research applications of 2-Methylbenzofuran-5-ol, also known as 2-Methyl-1-benzofuran-5-ol, 2-Methyl-5-hydroxybenzofuran, or 5-Hydroxy-2-methylbenzofuran. Unfortunately, there is limited information available on the web specifically detailing the applications of this compound.
However, benzofuran derivatives, in general, have been studied for their potential pharmaceutical applications, including anticancer, antiarrhythmic, dermatological therapies, and more . For detailed and specific applications of 2-Methylbenzofuran-5-ol, it might be necessary to consult specialized chemical databases or academic journals that could provide more targeted information.
Safety and Hazards
Future Directions
Benzofuran derivatives, including “2-Methyl-1-benzofuran-5-ol”, have shown potential in various areas of research, particularly in the development of new drugs for cancer therapy . Evaluating the chemical structure of these compounds can guide future medicinal chemists in designing new drugs that might give excellent results in in vivo/in vitro applications .
Mechanism of Action
Target of Action
2-Methylbenzofuran-5-ol, also known as 5-Hydroxy-2-methylbenzofuran, 2-Methyl-5-hydroxybenzofuran, or 2-Methyl-1-benzofuran-5-ol, is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
Benzofuran compounds, in general, are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran compounds, including 2-Methylbenzofuran-5-ol, are involved in various biochemical pathways due to their wide range of biological activities
Result of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
2-methyl-1-benzofuran-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLPUCZWTPHFHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343520 | |
Record name | 2-Methyl-1-benzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-benzofuran-5-ol | |
CAS RN |
6769-56-8 | |
Record name | 2-Methyl-1-benzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable synthetic route to obtain 5-hydroxy-2-methylbenzofuran?
A1: A novel one-pot synthesis of 3-acetyl-5-hydroxy-2-methylbenzofuran utilizes the Nenitzescu reaction, leading to the exclusive formation of the desired product in quantitative yield. [, ] This method provides a significant advantage over previous methods that often yielded the compound as a byproduct or required catalysts.
Q2: Can you describe a specific application of 5-hydroxy-2-methylbenzofuran in organic synthesis?
A2: 5-Hydroxy-2-methylbenzofuran serves as a key starting material in the synthesis of (±)-mellein. [] This is achieved through a trifluoroacetic acid-catalyzed Claisen rearrangement of 5-allyloxy-2-hydroxybenzoic acid and its esters, leading to the formation of 3,4-dihydro-5,8-dihydroxy-3-methylisocoumarin and the corresponding 4-alkoxycarbonyl 2,3-dihydro-5-hydroxy-2-methylbenzofurans.
Q3: Are there any studies exploring the pharmacological properties of 5-hydroxy-2-methylbenzofuran derivatives?
A3: Research has focused on synthesizing and evaluating the pharmacological properties of indole and benzofuran derivatives, including those derived from 5-hydroxy-2-methylbenzofuran, that incorporate the imidazole pharmacophore. [] These studies aim to identify new compounds with potential therapeutic applications.
Q4: Have any studies investigated the use of 5-hydroxy-2-methylbenzofuran in medicinal chemistry?
A4: Researchers have synthesized halogen derivatives of 3-carbethoxy-5-hydroxy-2-methylbenzofuran as potential thyroxine analogs. [] This highlights the interest in exploring the potential therapeutic applications of 5-hydroxy-2-methylbenzofuran derivatives.
Q5: Are there any known applications of 5-hydroxy-2-methylbenzofuran in high-throughput screening assays?
A5: A cell-based, high-throughput homogeneous time-resolved fluorescence assay utilizes a 5-hydroxy-2-methylbenzofuran derivative for screening potential κ-opioid receptor agonists. [] This demonstrates the utility of these compounds in developing efficient screening methods for drug discovery.
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